(4-Ethoxy-2-isopropylphenyl)boronic acid
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Overview
Description
(4-Ethoxy-2-isopropylphenyl)boronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with ethoxy and isopropyl groups. The boronic acid functionality makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxy-2-isopropylphenyl)boronic acid typically involves the hydroboration of an appropriate precursor. One common method is the hydroboration of an alkyne or alkene with a borane reagent, followed by oxidation to yield the boronic acid. For example, the hydroboration of 4-ethoxy-2-isopropylphenylacetylene with borane-tetrahydrofuran complex, followed by oxidation with hydrogen peroxide, can produce this compound .
Industrial Production Methods
Industrial production of boronic acids often involves large-scale hydroboration processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques. The choice of reagents and conditions is tailored to ensure the efficient conversion of starting materials to the desired boronic acid product .
Chemical Reactions Analysis
Types of Reactions
(4-Ethoxy-2-isopropylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The ethoxy and isopropyl groups on the phenyl ring can undergo substitution reactions under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves a palladium catalyst, a base (such as potassium carbonate), and a solvent like toluene or ethanol.
Oxidation: Common oxidizing agents include hydrogen peroxide or sodium perborate.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Suzuki-Miyaura Coupling: Produces biaryl compounds.
Oxidation: Yields phenolic compounds.
Substitution: Results in various substituted phenyl derivatives.
Scientific Research Applications
(4-Ethoxy-2-isopropylphenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (4-Ethoxy-2-isopropylphenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product . The boronic acid group acts as a Lewis acid, facilitating the formation of the carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the ethoxy and isopropyl substituents, making it less sterically hindered and more reactive in certain reactions.
4-Methoxyphenylboronic Acid: Similar structure but with a methoxy group instead of an ethoxy group, affecting its electronic properties.
4-Isopropylphenylboronic Acid: Similar structure but without the ethoxy group, leading to different reactivity and solubility properties.
Uniqueness
(4-Ethoxy-2-isopropylphenyl)boronic acid is unique due to the combination of its ethoxy and isopropyl substituents, which influence its steric and electronic properties. These substituents can affect the compound’s reactivity, making it suitable for specific applications where other boronic acids may not be as effective .
Properties
Molecular Formula |
C11H17BO3 |
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Molecular Weight |
208.06 g/mol |
IUPAC Name |
(4-ethoxy-2-propan-2-ylphenyl)boronic acid |
InChI |
InChI=1S/C11H17BO3/c1-4-15-9-5-6-11(12(13)14)10(7-9)8(2)3/h5-8,13-14H,4H2,1-3H3 |
InChI Key |
JJZJKQNDDHOKPR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)OCC)C(C)C)(O)O |
Origin of Product |
United States |
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